
2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide, also known as CHMAH, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a hydrazone derivative that has been synthesized using a variety of methods and has shown promising results in several studies.
Mécanisme D'action
The exact mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways and cellular processes. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide has been shown to have several biochemical and physiological effects. It exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It also inhibits the activity of various enzymes involved in inflammation and cancer development. 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide in lab experiments include its potent biological activities, low toxicity, and ease of synthesis. However, the limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide. Some of these include:
1. Development of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide analogs with improved biological activities and solubility.
2. Further studies to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide.
3. Clinical trials to evaluate the efficacy of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide in the treatment of cancer and other diseases.
4. Investigation of the potential use of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide is a synthetic compound that has shown promising results in various scientific research applications. It exhibits potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Further studies are needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide has been studied extensively for its potential use in various scientific research applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Some of the potential applications of 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide in scientific research include:
1. Cancer Research: 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide has been shown to have potent anticancer activity against various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Neurodegenerative Diseases: 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. It has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory and Antioxidant Activities: 2-(3-chlorophenoxy)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide has been shown to exhibit potent anti-inflammatory and antioxidant activities. It can be used in the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-13-5-6-15(20)11(7-13)9-18-19-16(21)10-23-14-4-2-3-12(17)8-14/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGFXLOHJACGIL-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3724390.png)
![5-(1,3-benzodioxol-5-yl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3724416.png)
![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3724419.png)
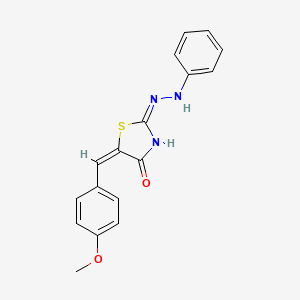
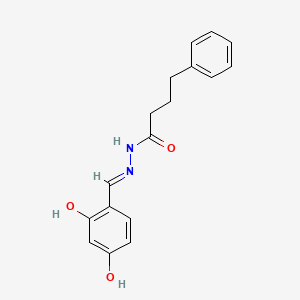
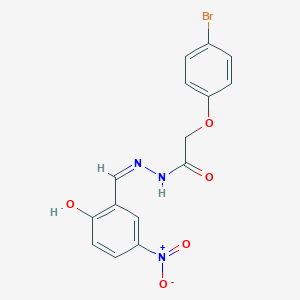
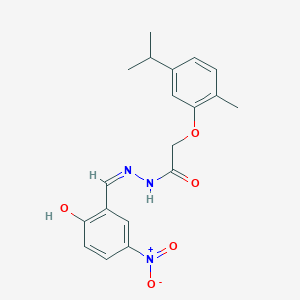
![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3724444.png)
![2-[(3-bromobenzyl)oxy]-N'-(2-hydroxybenzylidene)benzohydrazide](/img/structure/B3724447.png)

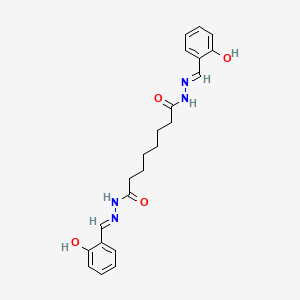
![N'-(2-hydroxy-3-methoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B3724480.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-phenoxyacetohydrazide](/img/structure/B3724484.png)
![4-hydroxy-2-nitrobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3724498.png)